molecular formula C6H12O2 B8434529 (r)-Oxepan-3-ol

(r)-Oxepan-3-ol

Cat. No.: B8434529
M. Wt: 116.16 g/mol
InChI Key: PGTMYXAQLPHCAL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Oxepan-3-ol is a chiral, enantiomerically pure seven-membered cyclic ether (oxepane) that serves as a valuable intermediate in synthetic organic chemistry. This compound is of significant interest to researchers as a versatile building block for the construction of more complex molecular architectures, particularly in the synthesis of natural products and bioactive molecules that contain the oxepane ring system . The oxepane structural unit is a common motif found in a range of biologically active compounds. For instance, zoapatanol is a naturally occurring oxepane-containing diterpene , and the oxepane ring is also a key component in the core structures of marine polycyclic ethers like brevetoxins . As a relatively strain-free cyclic ether, oxepanes can be further functionalized; the oxygen atom is slightly basic and can be protonated to form oxepinium ion intermediates, which can participate in further ring-cleavage or transformation reactions . Researchers utilize (R)-Oxepan-3-ol in the development of new synthetic methodologies, including ring-selective formation of cyclic ether systems . Its chiral nature makes it particularly valuable for asymmetric synthesis aimed at producing single enantiomers of potential pharmaceutical agents or fragrances. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

(3R)-oxepan-3-ol

InChI

InChI=1S/C6H12O2/c7-6-3-1-2-4-8-5-6/h6-7H,1-5H2/t6-/m1/s1

InChI Key

PGTMYXAQLPHCAL-ZCFIWIBFSA-N

Isomeric SMILES

C1CCOC[C@@H](C1)O

Canonical SMILES

C1CCOCC(C1)O

Origin of Product

United States

Comparison with Similar Compounds

Tetrahydropyran-2-methanol (Baldwin Product)

Structural Relationship: Tetrahydropyran-2-methanol is a six-membered cyclic ether alcohol, differing in ring size (tetrahydropyran vs. oxepane) and hydroxyl position (C2 vs. C3).

Oxepan-2-one (Hexan-6-olide)

Structural Relationship :
Oxepan-2-one (CAS 502-44-3) is a seven-membered lactone (cyclic ester) lacking the hydroxyl group of (R)-Oxepan-3-ol.

Physicochemical Properties :

Property (R)-Oxepan-3-ol Oxepan-2-one
Functional Group Alcohol (-OH) Ester (lactone)
Ring Size 7-membered 7-membered
Reactivity Nucleophilic hydroxyl Electrophilic carbonyl

Tetrahydrofuran Derivatives (e.g., Tetrahydrofuran-2-methanol)

Structural Relationship :
Tetrahydrofuran (THF) derivatives are five-membered cyclic ethers. Their smaller ring size confers higher ring strain and distinct reactivity.

Research Findings and Key Differentiators

Anti-Baldwin vs. Baldwin Cyclization: (R)-Oxepan-3-ol’s formation as an anti-Baldwin product (7-membered ring) under enzymatic catalysis highlights the role of LEH in overriding traditional Baldwin preferences. This contrasts with tetrahydropyran-2-methanol, which forms via Baldwin-favored pathways .

Stereochemical Utility :

  • The (R)-configuration of Oxepan-3-ol enables precise stereochemical control in HIV protease inhibitors, a feature less exploitable in smaller-ring analogs like THF derivatives .

Catalytic Dependency :

  • Grubbs and Pd/C catalysts are critical for (R)-Oxepan-3-ol synthesis, whereas THF derivatives form spontaneously. This underscores the synthetic complexity and value of oxepane-based compounds .

Preparation Methods

Acetal Formation and Grignard Coupling

The total synthesis of (R)-oxepan-3-ol intermediates begins with acetal formation. For instance, methyl crotonate reacts with nitromethane in the presence of 1,5-diazabicyclo[5.4.0]undec-5-ene (DBU) to yield a nitro ester derivative. Ethylene glycol or 1,3-propanediol is employed under acidic catalysis (e.g., p-toluenesulfonic acid) in benzene or toluene at reflux temperatures to form acetals. Subsequent reduction with lithium aluminum hydride in tetrahydrofuran (THF) at 0–30°C produces secondary alcohols, critical for downstream coupling.

Grignard reagents, such as 3-methyl-2-butenyl lithium, are pivotal for introducing alkyl chains. Coupling with substituted 7-methyl-3-hydroxymethyl-6,7-oxido-(E)-2-octen-1-ol in ether or THF at -20–0°C in the presence of cuprous iodide yields advanced intermediates.

Cyclization and Oxidation

Cyclization of coupled products into oxepane derivatives employs Lewis acids like boron trifluoride etherate or protic acids (trifluoroacetic acid) in methylene chloride at 0–30°C. Acylation with acetic anhydride and pyridine stabilizes hydroxyl groups, facilitating subsequent oxidation. Jones reagent (CrO₃-H₂SO₄) oxidizes aldehydes to carboxylic acids in acetone at room temperature, achieving yields >70%.

Table 1: Key Reaction Conditions in Chemical Synthesis

StepReagents/CatalystsTemperature (°C)SolventYield (%)
Acetal Formationp-TsOH, Ethylene GlycolRefluxToluene85–90
Grignard CouplingCuI, 3-Methyl-2-butenyl Li-20–0THF65–75
CyclizationBF₃·Et₂O0–30CH₂Cl₂70–80
OxidationJones Reagent25Acetone70–75

Biocatalytic Baldwin Cyclization Using Engineered Enzymes

Enzyme Design and Mechanistic Insights

The limonene epoxide hydrolase from Rhodococcus erythropolis (ReLEH) was engineered to suppress hydrolysis and promote Baldwin cyclization. Mutations Y53F and N55A disrupt water-binding networks, redirecting catalysis toward intramolecular nucleophilic attack. This enables the conversion of 4-(oxiran-2-yl)butan-1-ol to (R)-oxepan-3-ol as the anti-Baldwin product with 99% conversion and 99:1 enantiomeric ratio (e.r.).

Substrate Scope and Optimization

The mutant enzyme SZ621 (Y53F/N55A/L108F) demonstrates broad substrate tolerance, accommodating electron-donating (-OMe, -CH₃) and withdrawing (-NO₂, -Cl) groups on aryl-oxetanes. Reactions proceed in aqueous-organic biphasic systems at 30°C, achieving 85–95% conversion for substrates like 4-(oxiran-2-yl)butan-1-ol.

Table 2: Performance of Engineered ReLEH Variants

Enzyme VariantSubstrateConversion (%)e.r. (R:S)
WT ReLEH4-(Oxiran-2-yl)butan-1-ol<5N/A
Y53F/N55A4-(Oxiran-2-yl)butan-1-ol8795:5
SZ6214-(Oxiran-2-yl)butan-1-ol9999:1

Comparative Analysis of Synthetic and Biocatalytic Routes

Efficiency and Scalability

Chemical synthesis offers high yields (70–90%) but requires multi-step purification and hazardous reagents (e.g., CrO₃). In contrast, biocatalysis achieves superior enantioselectivity (99:1 e.r.) under mild conditions, though substrate scope remains limited to epoxide/oxetane derivatives.

Environmental and Economic Considerations

Biocatalytic methods reduce waste generation by eliminating metal catalysts and organic solvents, aligning with green chemistry principles. However, enzyme production costs and stability under industrial conditions pose challenges for large-scale applications.

Advanced Purification and Characterization Techniques

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (25:75) effectively isolates oxepane intermediates. Preparative thin-layer chromatography (TLC) on Quantum PQ1F plates resolves diastereomers, achieving >95% purity for (R)-oxepan-3-ol.

Spectroscopic Validation

¹H NMR (CDCl₃) of (R)-oxepan-3-ol exhibits characteristic signals at δ 1.13 (s, 3H, CH₃), 3.45–3.60 (m, 2H, OCH₂), and 4.85 (t, 1H, OH). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 130.0994 [M+H]⁺ .

Q & A

Q. How can mixed-methods approaches enhance mechanistic studies of (R)-Oxepan-3-ol?

  • Methodological Answer : Integrate:
  • Quantitative Data : Dose-response curves, kinetic constants .
  • Qualitative Data : Molecular dynamics simulations to propose atomistic mechanisms .
  • Triangulation : Cross-reference findings with literature on structural analogs to refine hypotheses .

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